molecular formula C21H26ClNO4 B15290770 Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride

Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride

Cat. No.: B15290770
M. Wt: 391.9 g/mol
InChI Key: YTGVQSTWQRUSSJ-UHFFFAOYSA-N
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Description

Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride (CAS 27475-26-9) is a critical pharmaceutical reference standard used in the development and quality control of β2-adrenergic agonists such as Salbutamol . Its molecular formula is C21H25NO4·ClH, with a molecular weight of 391.89 g/mol . Structurally, it features a hydroxybenzoate ester core substituted with a tert-butyl-benzylamino acetyl group, making it a key intermediate or impurity in bronchodilator synthesis . The compound adheres to stringent regulatory standards (USP, EMA, JP, BP) and is utilized in analytical method validation (AMV) and quality control (QC) workflows .

Properties

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

methyl 5-[2-[benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C21H25NO4.ClH/c1-21(2,3)22(13-15-8-6-5-7-9-15)14-19(24)16-10-11-18(23)17(12-16)20(25)26-4;/h5-12,23H,13-14H2,1-4H3;1H

InChI Key

YTGVQSTWQRUSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Methyl Salicylate

The synthesis begins with the introduction of an acetyl group at the 5-position of methyl salicylate (methyl 2-hydroxybenzoate) via Friedel-Crafts acylation. Aluminum trichloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the reaction between methyl salicylate and chloroacetyl chloride in dichloromethane at 40–100°C. The ortho-directing effect of the hydroxyl group ensures regioselective acetylation, yielding methyl 5-acetyl-2-hydroxybenzoate (Figure 1).

Reaction Conditions:

  • Catalyst: AlCl₃ (3.0 equiv)
  • Solvent: Dichloromethane or nitrobenzene
  • Temperature: 60–80°C
  • Yield: 70–85%

Side products, such as the 3-acetyl isomer, are minimized through recrystallization in 2-butanone.

Bromination of the Acetyl Group

The acetyl moiety is converted to a bromoacetyl group using N-bromosuccinimide (NBS) in the presence of sulfuric acid as a catalyst. This step is critical for activating the acetyl group toward nucleophilic substitution.

Optimized Bromination Protocol:

  • Brominating Agent: NBS (1.2 equiv)
  • Catalyst: H₂SO₄ (0.1 equiv)
  • Solvent: Acetonitrile or dimethylformamide
  • Temperature: 25–30°C
  • Yield: 88–92%

Alternative brominating agents like liquid bromine or dibromodimethylhydantoin (DBDMH) result in lower yields (65–75%) due to over-bromination.

Amination with Benzyl(tert-Butyl)Amine

The bromoacetyl intermediate undergoes nucleophilic displacement with benzyl(tert-butyl)amine in a polar aprotic solvent. Potassium carbonate (K₂CO₃) is employed to scavenge HBr, driving the reaction to completion.

Key Parameters:

  • Amine: Benzyl(tert-butyl)amine (3.0 equiv)
  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–90°C
  • Reaction Time: 12–16 hours
  • Yield: 78–84%

The reaction proceeds under inert atmosphere (N₂/Ar) to prevent oxidation of the amine.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt. Excess acid is avoided to prevent hydrolysis of the ester group.

Crystallization Conditions:

  • Acid: 4 M HCl in ethanol (1.1 equiv)
  • Solvent: Ethanol/ethyl acetate (1:3 v/v)
  • Recovery: 90–95%

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Friedel-Crafts Acylation

A comparative analysis of solvents and catalysts revealed dichloromethane and AlCl₃ as optimal (Table 1). Nitrobenzene, though efficient, complicates post-reaction purification due to high boiling points.

Table 1: Solvent Impact on Friedel-Crafts Acylation Yield

Solvent Catalyst Temperature (°C) Yield (%)
Dichloromethane AlCl₃ 60 82
Nitrobenzene AlCl₃ 80 85
1,2-Dichloroethane FeCl₃ 70 68

Bromination Agent Efficiency

NBS outperforms liquid bromine in selectivity and yield (Table 2). Side reactions, such as dibromination, are suppressed when using NBS with sulfuric acid.

Table 2: Brominating Agents and Yields

Agent Catalyst Solvent Yield (%)
NBS H₂SO₄ Acetonitrile 90
Br₂ AlCl₃ DCM 72
DBDMH H₃PO₄ THF 65

Purification and Analytical Characterization

Recrystallization and Filtration

The final hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate, yielding needle-shaped crystals. Filtration under reduced pressure ensures minimal product loss.

Spectroscopic Validation

  • UV-Vis (CH₃CN): λₘₐₓ = 241 nm (ε = 27,952 L·mol⁻¹·cm⁻¹)
  • ¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, aromatic), 3.90 (s, 3H, OCH₃), 3.45 (q, 2H, CH₂NH)

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding the specific applications of Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride. However, based on the search results, here's what can be gathered:

Basic Information

  • Name: this compound .
  • CAS Number: 27475-26-9 .
  • Molecular Formula: C21 H25 N O4 . Cl H .
  • Molecular Weight: 391.89 .
  • Drug Type: Bronchodilators .
  • Product Type: Impurity .
  • Impurity Type: Intermediate .
  • Related to: Salbutamol .

Potential Applications and Research Areas

  • Reference Standard: this compound is sold as a high-quality reference standard for pharmaceutical use .
  • Impurity Standard: It is used as an impurity standard, likely in the analysis and quality control of Salbutamol or related bronchodilators .
  • Chemical Intermediate: This compound may be employed as a chemical intermediate in the synthesis of other active pharmaceutical ingredients or related compounds .

Restrictions and Considerations

  • Restrictions: The purchase of this compound may be subject to certain restrictions, potentially requiring permits or BSL certification .
  • Controlled Product: It is possible that this product is controlled, necessitating specific documentation to comply with relevant regulations .
  • Short Shelf Life: The compound may have a short shelf life, requiring users to verify that the expiration date meets their intended use .
  • Made to Order: The product is made to order .
  • Freight Restricted: There are freight restrictions .

Additional Notes

  • One source indicates the country of origin is India . Another source indicates it is Germany .

Mechanism of Action

The mechanism of action of Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or analytical outcomes .

Comparison with Similar Compounds

Core Functional Groups

  • Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride: Contains a 2-hydroxybenzoate ester backbone with a benzyl(tert-butyl)amino acetyl substituent.
  • 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride (CAS 71786-67-9): Features a 3-hydroxyphenyl ring linked to a benzyl(methyl)amino acetyl group. The methyl substituent reduces steric hindrance compared to tert-butyl, possibly altering receptor binding .
  • 4-[(1RS)-2-(tert-Butylamino)-1-hydroxyethyl]-2-ethylphenol Hydrobromide: Shares the tert-butylamino moiety but lacks the hydroxybenzoate ester. The ethylphenol group and hydrobromide counterion suggest distinct solubility and ion-pairing properties .

Key Structural Differences

Compound Name Backbone Amino Substituent Counterion Molecular Weight (g/mol)
Methyl 5-[...] Hydrochloride 2-Hydroxybenzoate Benzyl(tert-butyl)amino HCl 391.89
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl 3-Hydroxyphenyl Benzyl(methyl)amino HCl ~311.78 (calculated)
4-[(1RS)-2-(tert-Butylamino)-...] Hydrobromide Ethylphenol tert-Butylamino HBr ~342.29 (estimated)

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit better aqueous solubility than hydrobromides. The hydroxybenzoate ester may reduce solubility compared to phenolic analogs .
  • Stability : Storage at +5°C (main compound) suggests sensitivity to degradation under ambient conditions, unlike simpler salicylate esters (e.g., methyl salicylate) that are stable at room temperature .

Pharmacological and Regulatory Profiles

  • Role in Drug Synthesis : The main compound is an intermediate in Salbutamol production, whereas simpler salicylates (e.g., ethyl salicylate) are used as fragrances or anti-inflammatory agents .
  • Regulatory Status : Certified as a reference standard for QC by major pharmacopoeias (USP, EMA), unlike research-grade compounds like CAS 71786-67-9, which require supervised handling .
  • Analytical Utility: The main compound includes a Structure Elucidation Report (SER), ensuring reliability in AMV, a feature absent in non-standardized analogs .

Key Research Findings

  • Steric Effects : The tert-butyl group in the main compound may reduce enzymatic degradation compared to methyl or ethyl substituents, extending half-life in vivo .
  • Synthetic Applications : Used in ANDA/NDA submissions for Salbutamol, highlighting its specificity compared to broader-use intermediates like benzyl salicylate .
  • Toxicity Profile: Limited ecotoxicological data exist for the main compound, whereas simpler salicylates (e.g., methyl salicylate) are well-characterized for dermal irritation .

Q & A

Basic Question: What are the critical steps for synthesizing Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride, and how can yield be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including coupling, reduction, and salt formation. Key considerations include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP improve cross-coupling efficiency in inert atmospheres (e.g., nitrogen) .
  • Reduction Conditions : Use Fe powder and NH₄Cl in ethanol for nitro-to-amine reduction, optimizing reaction time and temperature to minimize byproducts .
  • Salt Formation : HCl/MeOH under controlled pH ensures stable hydrochloride salt formation .
    Optimization Table :
StepParameterOptimal Condition
CouplingCatalystPd₂(dba)₃/BINAP
ReductionReagentFe/NH₄Cl in EtOH
Salt FormationSolventMeOH with K₂CO3

Basic Question: How can the compound’s structural integrity be validated using spectroscopic methods?

Methodological Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight (391.89 g/mol) via molecular ion peaks. Isotopic patterns should align with Cl presence .
  • NMR : Analyze 1H^1H-NMR for benzyl (δ 7.3–7.5 ppm) and tert-butyl (δ 1.2 ppm) protons. 13C^{13}C-NMR should show carbonyl (C=O) signals at ~170 ppm .
  • FTIR : Detect O-H (hydroxy, ~3400 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches .

Basic Question: Which analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA. Retention time should match reference standards .
  • TLC : Silica gel plates (ethyl acetate:hexane = 1:1). Spot visualization under UV (Rf ~0.5) .
  • KF Titration : Quantify residual moisture (<0.5%) to ensure stability .

Advanced Question: How should researchers design stability studies to evaluate degradation under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., hydrolysis of ester or amide bonds) .
  • pH Stability : Incubate in buffers (pH 1–13) at 25°C. Acidic conditions may cleave the tert-butyl group, while alkaline conditions risk ester hydrolysis .
  • Long-Term Storage : Store at +5°C in airtight containers; validate stability over 12–24 months .

Advanced Question: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., AMPK activation) and cell-based assays (e.g., cytotoxicity) to confirm specificity .
  • Structural Analogs : Test derivatives (e.g., ethyl or benzyl ester variants) to isolate pharmacophore contributions .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency trends .

Advanced Question: How can impurities be profiled and quantified in batch samples?

Methodological Answer:

  • HPLC-MS : Use high-resolution MS to identify impurities (e.g., des-benzyl or oxidized derivatives). Compare fragmentation patterns with synthetic standards .
  • Pharmacopeial Standards : Follow USP/EP guidelines for impurity thresholds (<0.1% for unknown impurities) .
    Common Impurities :
ImpuritySourceDetection Method
Des-benzyl derivativeIncomplete couplingHPLC-MS
Hydrolysis productMoisture exposureFTIR/TLC

Advanced Question: What is the compound’s role as an intermediate in drug development?

Methodological Answer:

  • Bronchodilator Synthesis : Acts as a precursor for salbutamol analogs, where the hydroxybenzoate moiety enhances binding to β₂-adrenergic receptors .
  • Functionalization : The acetyl group can be modified to introduce fluorophores or bioorthogonal handles (e.g., azides) for target engagement studies .

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